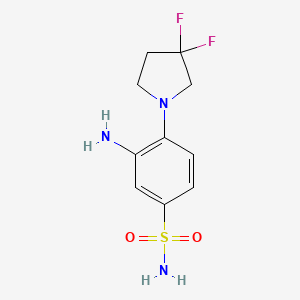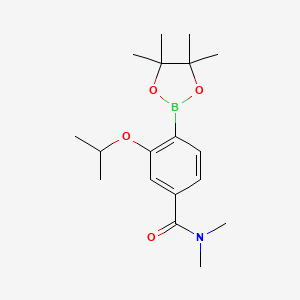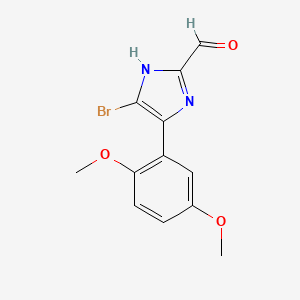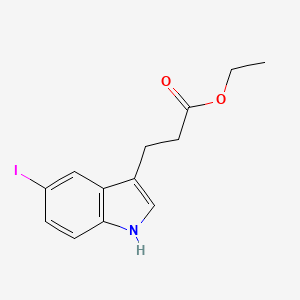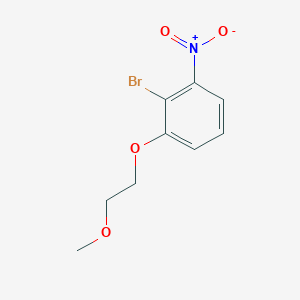![molecular formula C6H14IN3S B13715307 [1-(Dimethylamino)ethylidene]-S-methylisothiourea Hydroiodide](/img/no-structure.png)
[1-(Dimethylamino)ethylidene]-S-methylisothiourea Hydroiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Dimethylamino)ethylidene]-S-methylisothiourea Hydroiodide: is a chemical compound with a complex structure that includes a dimethylamino group, an ethylidene group, and an isothiourea group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Dimethylamino)ethylidene]-S-methylisothiourea Hydroiodide typically involves the reaction of dimethylamine with ethylidene isothiocyanate in the presence of hydroiodic acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
[1-(Dimethylamino)ethylidene]-S-methylisothiourea Hydroiodide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, reduction may yield reduced compounds, and substitution reactions may result in a variety of substituted derivatives.
Applications De Recherche Scientifique
[1-(Dimethylamino)ethylidene]-S-methylisothiourea Hydroiodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential role in biological processes and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [1-(Dimethylamino)ethylidene]-S-methylisothiourea Hydroiodide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylenediamine: A bidentate chelating ligand used in coordination chemistry.
Methylammonium lead halide:
Uniqueness
[1-(Dimethylamino)ethylidene]-S-methylisothiourea Hydroiodide is unique due to its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various applications sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C6H14IN3S |
|---|---|
Poids moléculaire |
287.17 g/mol |
Nom IUPAC |
methyl N-[1-(dimethylamino)ethylidene]carbamimidothioate;hydroiodide |
InChI |
InChI=1S/C6H13N3S.HI/c1-5(9(2)3)8-6(7)10-4;/h7H,1-4H3;1H |
Clé InChI |
WNLVHRNZRLZXPN-UHFFFAOYSA-N |
SMILES canonique |
CC(=NC(=N)SC)N(C)C.I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


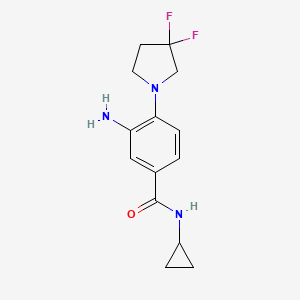

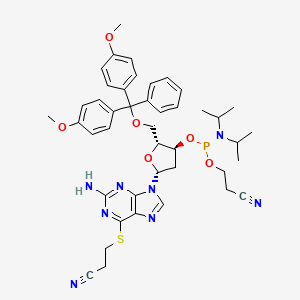
![Benzyl [2-(2,4-dichlorophenoxy)ethyl] cyanocarbonimidodithioate](/img/structure/B13715248.png)
![2-[4-(Difluoromethyl)-3-methoxybenzamido]acetic Acid](/img/structure/B13715264.png)
